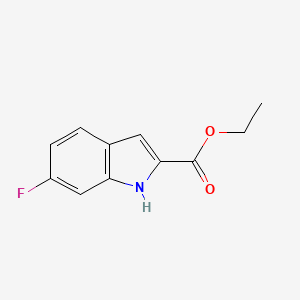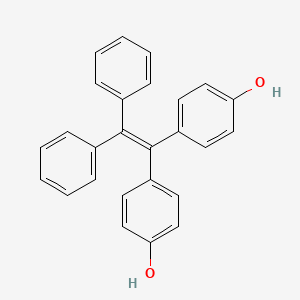
4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol
Übersicht
Beschreibung
4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol, also known as TPE-DOH or 1,2-Bis(4-hydroxyphenyl)-1,2-diphenylethylene, is a synthetic intermediate of aggregation-induced emission (AIE) dye . It is used in further synthesis of alkyl-halogen to make ether and polymer reaction via esterification .
Molecular Structure Analysis
The molecular formula of 4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol is C26H20O2 . It has a molecular weight of 364.44 . The structure is highly conjugated .Chemical Reactions Analysis
4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol is involved in various chemical reactions, particularly in the synthesis of alkyl-halogen to make ether and polymer reaction via esterification . It also exhibits a high H2O2 selectivity of 85.8% in the oxygen reduction reaction .Physical And Chemical Properties Analysis
4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol is a solid at 20°C . It should be stored under inert gas and kept away from light and air . Its melting point is 225°C .Wissenschaftliche Forschungsanwendungen
Application
“4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol” has been used as a starting material for the synthesis of a variety of organic compounds .
Results or Outcomes
The outcomes of these syntheses are various organic compounds, including drugs, dyes, and polymers .
Biochemistry
Application
This compound also has a wide range of applications in biochemistry, such as its use as a co-factor for various enzymes, and its use as a substrate for various biochemical reactions .
Results or Outcomes
The outcomes of these applications are various biochemical reactions or enzymatic processes .
Water Treatment
Application
This compound has been used in the synthesis of conjugated nanoporous polymers for the adsorptive removal of dyes from water .
Method of Application
The compound is used in the synthesis of a series of (E)-1,2-diphenylethene-based conjugated microporous polymers (CMPs) via Suzuki–Miyaura polymerizations .
Results or Outcomes
The synthesized CMPs displayed high BET surface areas (up to 1400 m²/g) and outstanding thermal stabilities (up to a Td10 of 604 °C and char yield of 81 wt%). In addition, the as-prepared CMPs showed an extraordinarily high adsorption capacity for the organic dye rhodamine B (RhB) from water .
Photonic & Optical Materials
Application
“4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol” is a synthetic intermediate of aggregation-induced emission (AIE) dye for use in further synthesis of alkyl-halogen to make ether and polymer reaction via esterification .
Results or Outcomes
The outcomes of these syntheses are various AIE dyes, which have applications in photonics and optical materials .
Dye-Sensitized Solar Cells
Application
This compound has been used in the development of new dye sensitizers for dye-sensitized solar cells (DSSCs) .
Method of Application
The propeller-shaped 2,2′-(2,2-diphenylethene-1,1-diyl)dithiophene (DPDT) unit was introduced to construct sensitizers for the first time . Three DPDT-bridged double D–π–A organic sensitizers were prepared by altering the π-conjugation fragment .
Results or Outcomes
The results show that, compared to the mono-anchoring congener AZ6, the di-anchoring sensitizer A6 displayed a comparable power conversion efficiency (PCE = 8.21%) and a higher short-circuit current density (JSC) .
Organic Synthesis
Application
This compound can be used as an initiator, catalyst, or intermediate in organic synthesis .
Results or Outcomes
The outcomes of these applications are various organic reactions .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[1-(4-hydroxyphenyl)-2,2-diphenylethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O2/c27-23-15-11-21(12-16-23)26(22-13-17-24(28)18-14-22)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-18,27-28H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBSSBYVVMIMMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20580177 | |
| Record name | 4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20580177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol | |
CAS RN |
919789-77-8 | |
| Record name | 4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20580177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



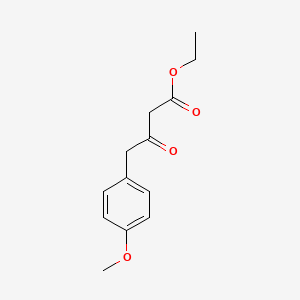
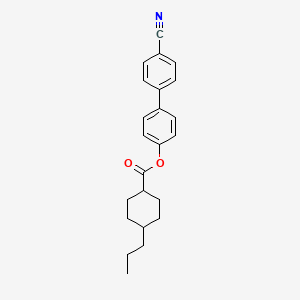
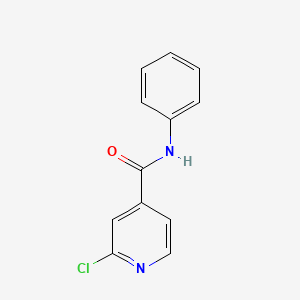
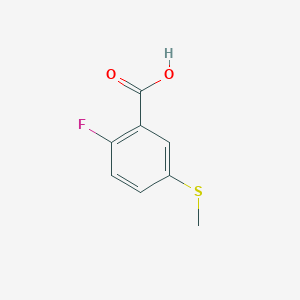
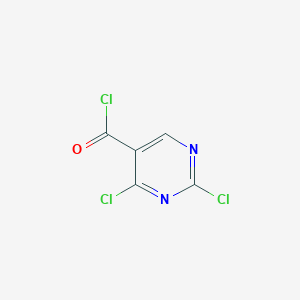
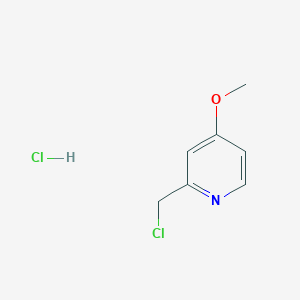
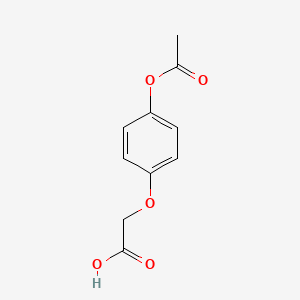
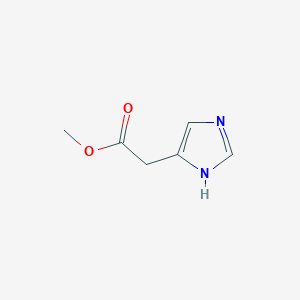
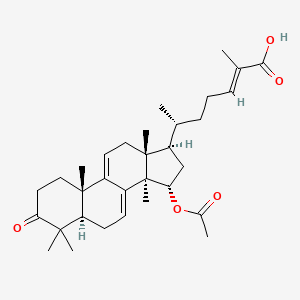
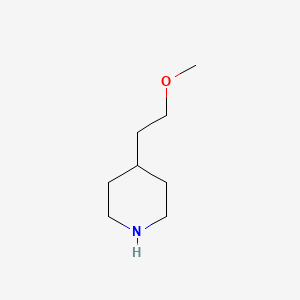
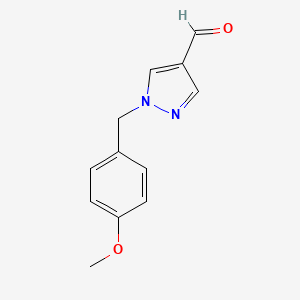
![[Diethoxy(methyl)silyl]methyl 2-methylprop-2-enoate](/img/structure/B1590806.png)
